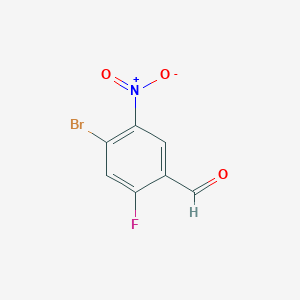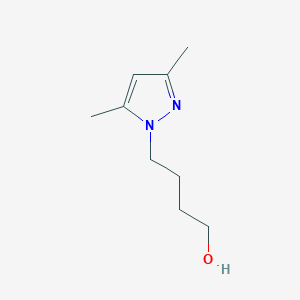
4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanol chain attached to the nitrogen atom at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol typically involves the reaction of 3,5-dimethylpyrazole with a butanol derivative. One common method is the alkylation of 3,5-dimethylpyrazole with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating further substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced, such as halides, ethers, or esters.
Applications De Recherche Scientifique
4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the butanol chain can influence the compound’s solubility and membrane permeability. These interactions can modulate the compound’s biological activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Lacks the butanol chain, making it less hydrophilic and potentially less bioavailable.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzonitrile: Contains a benzonitrile group instead of a butanol chain, which can significantly alter its chemical properties and applications.
Bis(3,5-dimethylpyrazol-1-yl)methane:
Uniqueness
4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol is unique due to its combination of a pyrazole ring and a butanol chain This structure imparts specific solubility, reactivity, and biological activity characteristics that distinguish it from other similar compounds
Propriétés
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-7-9(2)11(10-8)5-3-4-6-12/h7,12H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKYVAKIXSPKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
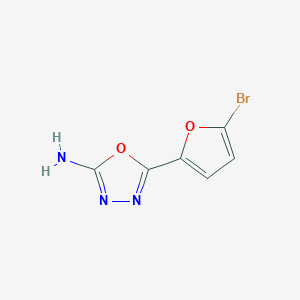

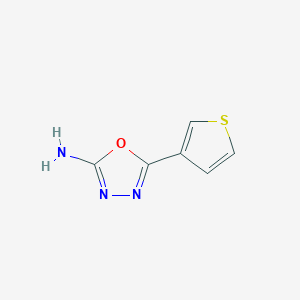

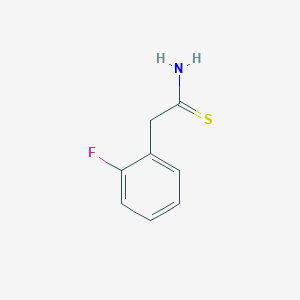
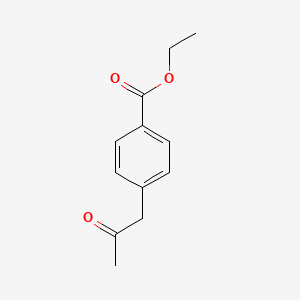
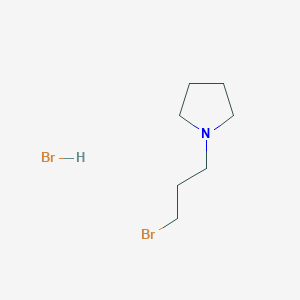
![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)
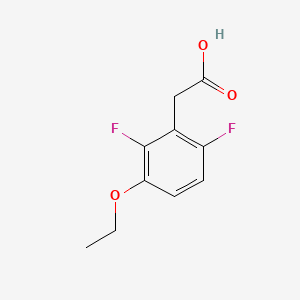
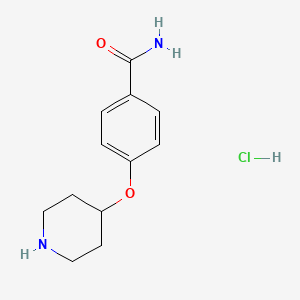
![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)
